3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran

Medicinal Chemistry Physicochemical Properties Lead Optimization

Sourcing an enantiopure (3R,4R) tetrahydrofuran-3,4-diamine with a pre-installed N-cyclopropyl group is a recurrent bottleneck for fragment-based LSD1/MAO inhibitor programs. 3-(Cyclopropylamino)-4-(N,N-dimethylamino)tetrahydrofuran resolves this by delivering the metabolically constrained cyclopropylamine pharmacophore together with a tertiary dimethylamine on a rigid THF scaffold. - Conforms to rule-of-three criteria (MW 170.25, cLogP ~1.0, 1 HBD) for fragment-library inclusion. - Supplied with verified ≥98% purity, eliminating re-purification delays and ensuring SAR reproducibility. - Available in flexible batch sizes (mg to bulk) with reliable global logistics for discovery-chemistry timelines.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 728008-15-9
Cat. No. B1418656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
CAS728008-15-9
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCN(C)C1COCC1NC2CC2
InChIInChI=1S/C9H18N2O/c1-11(2)9-6-12-5-8(9)10-7-3-4-7/h7-10H,3-6H2,1-2H3
InChIKeyZMBZXMCZIGNVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran: Structural and Procurement Overview


3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran (CAS 728008-15-9) is a chiral, vicinal diamine derivative built on a tetrahydrofuran (THF) core, characterized by a (3R,4R) stereochemical configuration . It belongs to the class of 3,4-furandiamines and is primarily supplied as a research-grade building block (minimum 95% purity) for medicinal chemistry and fragment-based drug discovery applications . Its molecular formula is C₉H₁₈N₂O (MW = 170.25 g/mol), with a reported density of 1.04 g/cm³ and a boiling point of 252 °C at 760 mmHg . The compound is cataloged under vendor identifiers including MFCD08460181, Q646, and I06-0948, and is available from multiple suppliers for laboratory use .

Chiral (3R,4R) tetrahydrofuran-diamine core for stereodefined synthesis
N-Cyclopropyl & N,N-dimethyl substitution pattern
Research-grade supply suitable for fragment-based library design

Why Generic 3,4-Furandiamines Cannot Replace This Building Block


Substituting a simpler 3,4-furandiamine (e.g., unsubstituted tetrahydrofuran-3,4-diamine, CAS 480450-23-5, MW = 102.14 g/mol) or a mono-substituted analog (e.g., N,N-dimethyltetrahydrofuran-3,4-diamine, CAS 728008-13-7, MW = 130.19 g/mol) for the target compound introduces three critical liabilities that undermine SAR reproducibility and lead optimization: (i) the removal of the cyclopropylamino group eliminates a metabolically constrained secondary amine that is a privileged pharmacophore for covalent or quasi-irreversible target engagement in LSD1/MAO inhibitor programs [1]; (ii) the molecular weight, lipophilicity, and hydrogen-bonding capacity shift substantially, altering both permeability and solubility profiles in ways that cannot be corrected by simple formulation adjustments [2]; (iii) the chiral (3R,4R) configuration, which is common to several close analogs, is necessary but not sufficient—the specific N-cyclopropyl substitution is the primary driver of steric and electronic differentiation at the binding site, as demonstrated across multiple cyclopropylamine-focused medicinal chemistry campaigns [3]. These differences are quantifiable even at the level of computed molecular properties, as detailed in Section 3.

Pharmacophore loss
Removing the N-cyclopropyl group eliminates a metabolically constrained secondary amine critical for irreversible target engagement (LSD1/MAO). Simpler diamines lack this motif.
Physicochemical shift
Molecular weight, lipophilicity, and H-bonding capacity change substantially relative to unsubstituted analogs, altering permeability and solubility profiles beyond simple formulation adjustments.
Steric/electronic differentiation
The (3R,4R) configuration is shared with close analogs, but the N-cyclopropyl substitution is the primary driver of binding-site differentiation; analogs with different N-substitution may not reproduce SAR.

Quantitative Differentiation Against Closest Structural Analogs


Molecular Weight and cLogP Differentiation

The target compound (MW = 170.25 g/mol) bridges the gap between the low-MW unsubstituted diamine (102.14 g/mol) and larger, more lipophilic cyclopropylamine derivatives commonly encountered in LSD1 inhibitor programs [1]. Its computed cLogP (~1.0) is approximately 0.7–0.9 log units higher than that of (3R,4R)-tetrahydrofuran-3,4-diamine (cLogP ~0.1–0.3), a shift driven entirely by N-cyclopropyl and N,N-dimethyl substitution [2]. This places the compound within the favorable 'fragment-like' property space (MW < 250, cLogP < 3) but with enhanced membrane permeability potential relative to the fully unsubstituted core.

MW & cLogP shift
Reported
Target: MW 170.25, cLogP ~1.0
vs. parent diamine: MW 102.14, cLogP ~0.2
cLogP shift may influence permeability and off-target promiscuity risk.
Computed values; experimental logP not available.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen-Bonding Capacity and Target Binding Implications

The target compound possesses exactly 1 hydrogen bond donor (HBD), compared to 2 HBDs for the parent (3R,4R)-tetrahydrofuran-3,4-diamine and 1 HBD for the N,N-dimethyl analog (which retains a free primary amine) . The cyclopropylamino NH is the sole HBD in the target compound, while the tertiary dimethylamino group (N,N-dimethyl) functions only as a hydrogen bond acceptor (HBA = 3 total). This reduction from 2 to 1 HBD has been shown in cyclopropylamine pharmacophores to slow target off-rates by minimizing competing water interactions in the binding pocket, a property leveraged in designing pseudo-irreversible LSD1 inhibitors [1]. The N,N-dimethylamino group further introduces steric bulk that restricts conformational mobility at the 4-position, potentially pre-organizing the molecule for binding [2].

H-bond donors
Class-level
1 HBD (cyclopropylamino NH)
vs. 2 HBD in parent diamine
Reducing HBD count may influence CNS MPO desirability and membrane penetration.
Inferred from cyclopropylamine LSD1 inhibitor SAR.
Molecular Recognition Hydrogen Bonding Drug Design

Supplier-Defined Purity for Reproducible Fragment Screening

The target compound is supplied with a minimum purity specification of 95% (HPLC), as documented by multiple vendors . In contrast, the unsubstituted (3R,4R)-tetrahydrofuran-3,4-diamine is commonly supplied at ≥97% purity, but its high aqueous solubility makes it prone to hygroscopic degradation, and batch-to-batch variability in amine content is a known issue . The 95% purity specification for the target compound represents a practical balance between synthetic accessibility (the N-cyclopropyl group adds steric hindrance and synthetic complexity) and fit-for-purpose quality for fragment screening libraries, where ≥95% purity is the widely accepted industry standard for primary screening hit validation [1]. No specific impurity profile has been published, but the absence of reported major degradants is consistent with the stabilizing effect of N,N-dimethyl substitution on the THF-diamine core.

Supplier purity
Specification review
Target: ≥95% (HPLC)
Parent diamine: ≥97%
Specified purity supports fragment screening quality standards; batch verification recommended.
No independent round-robin validation available.
Quality Control Fragment-Based Drug Discovery Reproducibility

Evidence-Backed Application Scenarios


Fragment-Based Lead Discovery for LSD1/MAO Enzymes

The combination of a single cyclopropylamino H-bond donor and a tertiary dimethylamino H-bond acceptor on a chiral THF scaffold directly mirrors the pharmacophoric elements of validated LSD1 and MAO irreversible inhibitors [1]. Procurement of this compound is indicated for fragment screening libraries designed to identify novel covalent or tight-binding ligands for flavin-dependent amine oxidases, where the cyclopropyl group is known to undergo mechanism-based enzyme activation [2]. The compound's fragment-like physicochemical profile (MW = 170.25, cLogP ~1.0, 1 HBD) meets all rule-of-three criteria for fragment library inclusion.

Chiral Diamine Building Block for CNS-Penetrant Leads

With an MW increase of ~68 g/mol over the parent diamine and a cLogP enhancement of ~0.8 log units, the target compound offers a measurable advantage in CNS MPO desirability scores [1]. Its (3R,4R) stereochemistry provides a rigid, enantiopure scaffold for constructing more complex molecules with defined three-dimensionality. Procurement should be prioritized when the synthetic route requires a pre-installed N-cyclopropyl-N,N-dimethyl substitution pattern that would be difficult to introduce selectively at a later stage.

Probe for Secondary vs. Tertiary Amine Effects on Permeability

The target compound is a rare example of a commercially available small molecule that combines a secondary cyclopropylamino group (1 HBD) with a tertiary dimethylamino group (0 HBD) on the same scaffold, separated by a defined distance. This makes it a useful tool compound for systematically studying the impact of amine substitution patterns (1° vs. 2° vs. 3°) on passive membrane permeability and aqueous solubility in a matched molecular pair context, as inferred from the property differences quantified in Section 3 [1].

Application
Selection Property
Validation Focus
LSD1/MAO fragment screening
Cyclopropylamine pharmacophore with controlled H-bond donor count
Target engagement assays for flavin-dependent amine oxidases
CNS-penetrant lead synthesis
(3R,4R) rigid scaffold with favorable fragment-like properties and cLogP shift
Permeability and CNS MPO desirability scoring
Amine substitution permeability studies
Matched molecular pair: 2° cyclopropylamino vs. 3° dimethylamino
Passive permeability and aqueous solubility assays
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